5-formyl-2-pyrimidin-5-yloxybenzonitrile
Description
5-Formyl-2-pyrimidin-5-yloxybenzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a formyl group at the 5-position and a pyrimidin-5-yloxy group at the 2-position. Its molecular formula is C₁₂H₈N₃O₂, with a molecular weight of 235.21 g/mol. The compound’s structure combines electron-withdrawing (nitrile, formyl) and aromatic (pyrimidine) groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H7N3O2 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-formyl-2-pyrimidin-5-yloxybenzonitrile |
InChI |
InChI=1S/C12H7N3O2/c13-4-10-3-9(7-16)1-2-12(10)17-11-5-14-8-15-6-11/h1-3,5-8H |
InChI Key |
LPAJLHXUOPBCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)OC2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2-pyrimidin-5-yloxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-formyl-2-pyrimidin-5-yloxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrimidin-5-yloxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: 5-Formyl-2-(pyrimidin-5-yloxy)benzoic acid.
Reduction: 5-Formyl-2-(pyrimidin-5-yloxy)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-formyl-2-pyrimidin-5-yloxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-formyl-2-pyrimidin-5-yloxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
Several analogues from patent filings share the benzaldehyde/benzonitrile scaffold but differ in substituents:
| Compound Name | Substituent at Position 2 | Substituent at Position 5 | Core Structure | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 5-Formyl-2-pyrimidin-5-yloxybenzonitrile (Target) | Pyrimidin-5-yloxy | Formyl | Benzonitrile | C₁₂H₈N₃O₂ | 235.21 |
| 5-Methoxy-2-(pyrazolo[1,5-a]pyrazin-3-ylmethoxy)benzaldehyde | Pyrazolo[1,5-a]pyrazin-3-ylmethoxy | Methoxy | Benzaldehyde | C₁₆H₁₂N₄O₃ | 308.29 |
| 3-Formyl-4-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzonitrile | Imidazo[1,2-a]pyridin-8-ylmethoxy | Formyl | Benzonitrile | C₁₆H₁₀N₄O₂ | 290.28 |
Key Observations :
Morpholine-Substituted Analogue ()
5-Formyl-2-(morpholin-4-yl)benzonitrile differs in the substituent at position 2:
Key Differences :
Pyrimidine-Based Analogues ()
5-Formyl-2-methoxypyrimidine shares a pyrimidine ring but lacks the benzonitrile core:
| Property | Target Compound | 5-Formyl-2-methoxypyrimidine |
|---|---|---|
| Core Structure | Benzonitrile | Pyrimidine |
| Functional Groups | Formyl, nitrile, pyrimidinyloxy | Formyl, methoxy |
| Potential Use | Ligand design, drug synthesis | Nucleotide analog synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
